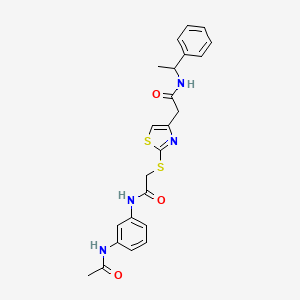

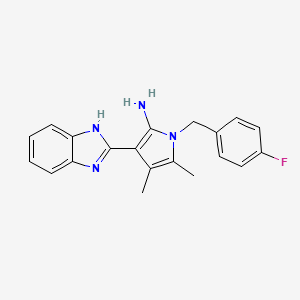

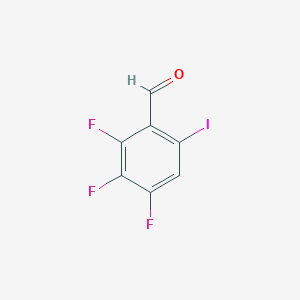

![molecular formula C22H21ClN4O2S B2469647 2-氯代-N-(2-(2-氧代-2-(苯乙氨基)乙基)-4,6-二氢-2H-噻吩并[3,4-c]吡唑-3-基)苯甲酰胺 CAS No. 1105251-18-0](/img/structure/B2469647.png)

2-氯代-N-(2-(2-氧代-2-(苯乙氨基)乙基)-4,6-二氢-2H-噻吩并[3,4-c]吡唑-3-基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound you mentioned is a complex organic molecule that contains several functional groups and rings, including a thieno[3,4-c]pyrazole ring, a benzamide group, and a phenethylamino group. These groups are common in many pharmaceutical compounds due to their diverse biological activities .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the structure of complex organic compounds .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups and the conditions under which the reactions are carried out. For example, the benzamide group might undergo hydrolysis under acidic or basic conditions, while the thieno[3,4-c]pyrazole ring might participate in electrophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure. For example, the presence of polar functional groups like the benzamide might increase its solubility in polar solvents .科学研究应用

a. Anti-Inflammatory Properties: The thieno[3,4-c]pyrazole scaffold, combined with the benzamide moiety, may confer anti-inflammatory effects. Researchers are investigating its role in modulating inflammatory pathways, potentially targeting conditions like rheumatoid arthritis or inflammatory bowel diseases.

b. Analgesic Activity: Given its structural resemblance to phenethylamine derivatives, this compound might possess analgesic properties. Researchers are exploring its interactions with opioid receptors and its potential as a novel pain management agent.

c. Neuroprotection: The phenethylamine component suggests possible neuroprotective effects. Investigations are underway to determine if this compound can mitigate neurodegenerative processes, such as Alzheimer’s disease or Parkinson’s disease.

Organic Synthesis and Chemical Reactions

The benzylic position in this compound is chemically interesting. Let’s explore its reactivity:

a. Benzylic Bromination: The benzylic hydrogen can undergo free radical bromination, leading to the formation of a benzylic radical. N-bromosuccinimide (NBS) is commonly used for this purpose. The resulting benzylic bromide can serve as a versatile intermediate in organic synthesis .

b. Electrophilic Aromatic Substitution: Interestingly, electrophilic aromatic substitution does not readily occur at the benzylic position. The resonance-stabilized carbocation formed during substitution reactions favors SN1 pathways rather than SN2 reactions .

Synthetic Chemistry and Drug Design

Researchers are actively exploring modifications of this compound to enhance its pharmacological properties. Potential applications include:

a. Prodrug Development: By strategically modifying functional groups, scientists aim to create prodrugs that improve solubility, bioavailability, and targeted delivery. This compound’s unique structure offers opportunities for prodrug design.

b. Hybrid Molecules: Combining the thieno[3,4-c]pyrazole scaffold with other pharmacophores (e.g., kinase inhibitors, antiviral agents) could yield hybrid molecules with synergistic effects. Such hybrids may exhibit improved selectivity and efficacy.

作用机制

Target of Action

Similar compounds with an indole nucleus have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various cellular targets.

Mode of Action

The exact mode of action of this compound is currently unknown due to the lack of specific information. Compounds with similar structures have been found to exhibit diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

Given the broad range of biological activities exhibited by similar compounds , it is likely that this compound may influence multiple biochemical pathways, leading to diverse downstream effects.

Pharmacokinetics

The presence of a chlorine atom in the compound may increase its potency and improve its solubility , potentially enhancing its bioavailability.

Result of Action

Similar compounds have been found to exhibit a wide range of biological activities , suggesting that this compound may have diverse molecular and cellular effects.

属性

IUPAC Name |

2-chloro-N-[2-[2-oxo-2-(2-phenylethylamino)ethyl]-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21ClN4O2S/c23-18-9-5-4-8-16(18)22(29)25-21-17-13-30-14-19(17)26-27(21)12-20(28)24-11-10-15-6-2-1-3-7-15/h1-9H,10-14H2,(H,24,28)(H,25,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKCKYHMKDWRITD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(N(N=C2CS1)CC(=O)NCCC3=CC=CC=C3)NC(=O)C4=CC=CC=C4Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21ClN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-N-(2-(2-oxo-2-(phenethylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

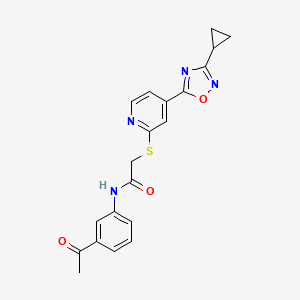

![1-(3-chlorophenyl)-6-(2-(indolin-1-yl)-2-oxoethyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2469566.png)

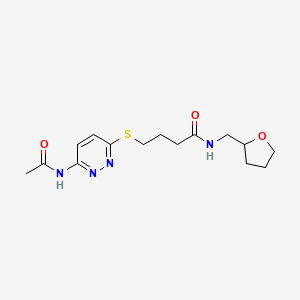

![1-[(3S,4S)-3-Fluoro-4-(hydroxymethyl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2469569.png)

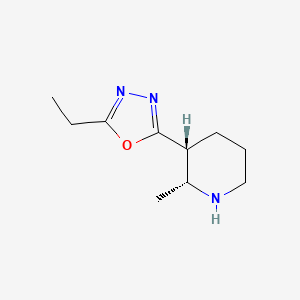

![N-[2-[3-[(2-chloro-6-fluorophenyl)methylsulfanyl]indol-1-yl]ethyl]-2-fluorobenzamide](/img/structure/B2469576.png)

![1-(4-Tert-butylphenyl)sulfonyl-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B2469577.png)